2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2356085-34-0
VCID: VC5307664
InChI: InChI=1S/C7H7F2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2
SMILES: C1=CC(=C(N=C1)F)CCS(=O)(=O)F
Molecular Formula: C7H7F2NO2S
Molecular Weight: 207.19

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride

CAS No.: 2356085-34-0

Cat. No.: VC5307664

Molecular Formula: C7H7F2NO2S

Molecular Weight: 207.19

* For research use only. Not for human or veterinary use.

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride - 2356085-34-0

Specification

CAS No. 2356085-34-0
Molecular Formula C7H7F2NO2S
Molecular Weight 207.19
IUPAC Name 2-(2-fluoropyridin-3-yl)ethanesulfonyl fluoride
Standard InChI InChI=1S/C7H7F2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2
Standard InChI Key FMVRYFUTWSJKLW-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)F)CCS(=O)(=O)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is C₇H₇F₂NO₂S, derived from the combination of a 2-fluoropyridin-3-yl moiety and an ethanesulfonyl fluoride group. Its structure features a planar pyridine ring with a fluorine atom at the 2-position, which induces electronic effects that modulate reactivity. The ethanesulfonyl fluoride group (–SO₂F) is a strong electron-withdrawing substituent, enhancing the compound’s electrophilicity and suitability for nucleophilic substitution reactions .

Table 1: Molecular Properties of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl Fluoride and Related Compounds

Property2-(2-Fluoropyridin-3-yl)ethanesulfonyl Fluoride(2-Fluoropyridin-3-yl)methanesulfonyl Fluoride Ethanesulfonyl Fluoride
Molecular FormulaC₇H₇F₂NO₂SC₆H₅F₂NO₂SC₂H₅FO₂S
Molecular Weight (g/mol)207.2 (calculated)193.17112.12
Density~1.5 g/cm³ (estimated)N/AN/A
Boiling Point>200°C (decomposes)N/AN/A

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride can be inferred from methodologies used for analogous sulfonyl fluorides. A plausible route involves:

  • Halogen Exchange: Starting from a chlorosulfonyl precursor, such as 3-(chlorosulfonyl)ethyl-2-fluoropyridine, fluorination using potassium bifluoride (KHF₂) in acetonitrile replaces chlorine with fluorine .

  • Olefination Reactions: Methanedisulfonyl fluoride (CH₂(SO₂F)₂) has been shown to react with aldehydes to form β-arylethenesulfonyl fluorides via a Horner–Wadsworth–Emmons-like mechanism . Adapting this protocol with 2-fluoropyridine-3-carbaldehyde could yield the target compound.

  • Zwitterion-Mediated Pathways: Recent work demonstrates that 2-fluoropyridinium zwitterions, such as 1b , release reactive intermediates like Tf₂C=CH₂ (bis(triflyl)ethylene). Coupling similar intermediates with ethanesulfonyl fluoride precursors may offer an alternative synthetic route.

Reaction Optimization

Key factors influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents like 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) enhance reaction rates by stabilizing charged intermediates .

  • Temperature Control: Reactions typically proceed at 60–100°C to avoid decomposition of the sulfonyl fluoride group .

  • Base Selection: Tertiary amines (e.g., N-methylpyrrolidine) facilitate deprotonation steps without side reactions .

Physicochemical Properties

Thermal Stability

Sulfonyl fluorides generally exhibit moderate thermal stability. Ethanesulfonyl fluoride, for instance, remains stable up to 150°C , while the pyridine ring in 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride likely increases decomposition temperatures due to aromatic stabilization.

Solubility and Reactivity

  • Solubility: High solubility in polar solvents (e.g., DMSO, HFIP) and limited solubility in hydrocarbons .

  • Electrophilicity: The –SO₂F group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. The fluorine atom on the pyridine ring further activates the system toward aromatic substitution .

Applications in Organic Synthesis

SuFEx Click Chemistry

Sulfonyl fluorides are pivotal in SuFEx reactions, which form stable S–O or S–N bonds under mild conditions. The target compound’s ethanesulfonyl fluoride group can react with silyl ethers or amines to generate sulfonate esters or sulfonamides, respectively . For example:

R–OH+2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluorideR–O–SO₂–(CH₂)₂–C₅H₃FN+HF\text{R–OH} + \text{2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride} \rightarrow \text{R–O–SO₂–(CH₂)₂–C₅H₃FN} + \text{HF}

This reactivity is exploitable in polymer chemistry and bioconjugation .

Medicinal Chemistry

Fluorinated pyridines are common pharmacophores due to their metabolic stability and bioavailability. The sulfonyl fluoride moiety may serve as a warhead in covalent inhibitors, targeting serine or cysteine residues in enzymes .

Recent Advances and Future Directions

Recyclable Reagents

The development of 2-fluoropyridinium zwitterions (e.g., 1b) enables the recovery of 2-fluoropyridine byproducts via fluorous solid-phase extraction (FSPE) . Adapting this technology could streamline the synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride by recycling intermediates.

Computational Insights

Density functional theory (DFT) studies on related sulfonyl fluorides predict that the ethanesulfonyl group in the target compound planarizes the pyridine ring, enhancing conjugation and stability . Such insights guide the design of derivatives with tailored reactivity.

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